5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Description
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline is a brominated aniline derivative featuring a benzoxazole moiety fused to the aromatic ring. Benzoxazoles are heterocyclic compounds containing oxygen and nitrogen, known for their electron-withdrawing properties and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHATUQULWGSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline typically involves the condensation of 2-aminophenol with an appropriate brominated aromatic aldehyde under acidic conditions. One common method involves the use of titanium tetraisopropoxide (TTIP) as a catalyst in the presence of aqueous hydrogen peroxide and ethanol . The reaction is carried out at a moderate temperature of around 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) have been shown to be effective in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-bromoaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline (CAS 313701-55-2)
Structural Differences : Chlorine replaces bromine at the 2-position.
Physicochemical Properties :
- Molecular Formula: C₁₃H₉ClN₂O
- Molar Mass: 244.68 g/mol
Key Comparisons : - Reactivity : Chlorine’s lower atomic weight and weaker leaving-group ability compared to bromine may reduce reactivity in nucleophilic aromatic substitution or cross-coupling reactions.
- Safety : The Safety Data Sheet (SDS) for this compound highlights precautions for inhalation exposure and lacks bulk transport data under IMO guidelines.
5-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Structural Differences : Benzothiazole (sulfur atom) replaces benzoxazole (oxygen atom).
Key Comparisons :
- Applications : Benzothiazoles are prevalent in fluorescent dyes and kinase inhibitors, suggesting divergent applications compared to benzoxazole derivatives.
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5)
Structural Differences : Chlorine is at the 4-position (vs. 2-position in the target compound), and a methyl group is present on the benzoxazole ring.
Physicochemical Properties :
- Molecular Formula: C₁₄H₁₁ClN₂O
- Molar Mass: 258.7 g/mol
Key Comparisons : - The chlorine’s para position may influence regioselectivity in further substitutions.
2-[5-(1,3-Benzoxazol-2-yl)-2-methoxyanilino]acetonitrile
Structural Differences: Methoxy (-OCH₃) and acetonitrile (-CH₂CN) groups replace bromine and the amino hydrogen, respectively. Key Comparisons:
- Functional Groups : The methoxy group is electron-donating, countering the benzoxazole’s electron-withdrawing effect, while the nitrile group offers a handle for further functionalization (e.g., cycloadditions).
- Applications : Such derivatives are valuable in synthesizing heterocyclic pharmaceuticals or agrochemicals.
Comparative Data Table
*Calculated based on atomic weights where direct data were unavailable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
